D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-
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Overview
Description
D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-: is a derivative of D-asparagine, an amino acid. This compound is often used in peptide synthesis and as a protecting group in organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with D-asparagine.
Protection of the Amino Group: The amino group of D-asparagine is protected using a triphenylmethyl (trityl) group. This is achieved by reacting D-asparagine with triphenylmethyl chloride in the presence of a base such as pyridine.
Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butoxycarbonyl (Boc) group. This is done by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated synthesizers to ensure precision and efficiency. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The protected groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the desired end product.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrochloric acid (HCl) or acetic acid can be used to remove the trityl group.
Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in peptide coupling reactions.
Major Products:
Peptides: The primary products are peptides with specific sequences, used in various biological and chemical applications.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used extensively in the synthesis of peptides and proteins, serving as a building block and protecting group.
Biology:
Protein Engineering: Facilitates the study of protein structure and function by allowing the synthesis of modified peptides and proteins.
Medicine:
Drug Development: Used in the development of peptide-based drugs, including enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
Mechanism:
Protecting Group: The compound acts as a protecting group, preventing unwanted reactions at the amino and carboxyl groups during peptide synthesis.
Molecular Targets: It targets specific functional groups in amino acids and peptides, allowing for selective reactions and modifications.
Comparison with Similar Compounds
N-Boc-D-asparagine: Similar in function but uses a different protecting group for the amino group.
N-Trityl-D-asparagine: Uses a trityl group for the amino group but lacks the Boc protection for the carboxyl group.
Uniqueness:
Dual Protection: The combination of Boc and trityl groups provides dual protection, making it highly versatile in peptide synthesis.
Stability: Offers greater stability under various reaction conditions compared to compounds with single protecting groups.
This compound’s unique combination of protecting groups and its versatility in synthetic applications make it a valuable tool in both research and industrial settings
Properties
IUPAC Name |
(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-tritylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)30(23(25(32)33)19-24(29)31)28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H2,29,31)(H,32,33)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFRSIXKWRMBS-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H](CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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